1,3-Bis(2-methoxy-5-methylphenyl)urea
Description
1,3-Bis(2-methoxy-5-methylphenyl)urea is a symmetric urea derivative featuring two 2-methoxy-5-methylphenyl groups attached to a central urea core. This compound belongs to the arylurea family, which is widely studied for applications in medicinal chemistry, material science, and agrochemicals.
Properties
CAS No. |
84379-37-3 |
|---|---|
Molecular Formula |
C17H20N2O3 |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
1,3-bis(2-methoxy-5-methylphenyl)urea |
InChI |
InChI=1S/C17H20N2O3/c1-11-5-7-15(21-3)13(9-11)18-17(20)19-14-10-12(2)6-8-16(14)22-4/h5-10H,1-4H3,(H2,18,19,20) |
InChI Key |
RRLDHAKLXILFIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=C(C=CC(=C2)C)OC |
Origin of Product |
United States |
Preparation Methods
Mechanistic Overview
Triphosgene (Cl₃C)₂CO is a phosgene substitute widely used for synthesizing ureas due to its stability and low toxicity. The reaction proceeds via the formation of an isocyanate intermediate, which is subsequently reduced to urea using triethylamine (TEA).
General Procedure
-
Reagents :
-
2-Methoxy-5-methylaniline (2 equivalents)
-
Triphosgene (1 equivalent)
-
Triethylamine (TEA, 2 equivalents)
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
-
Steps :
-
Dissolve 2-methoxy-5-methylaniline in DCM or THF under an inert atmosphere.
-
Add triphosgene dropwise while maintaining 0–5°C.
-
Stir for 1–2 hours to form the isocyanate intermediate.
-
Add TEA to neutralize HCl and reduce the intermediate to urea.
-
Stir for an additional 2–3 hours at room temperature.
-
Filter off byproducts (e.g., triethylamine hydrochloride) and evaporate the solvent.
-
Advantages
-
High Yield : Achieves 85–95% yield due to efficient isocyanate reduction.
-
Mild Conditions : Avoids harsh reagents like phosgene or NaN₃.
-
Functional Group Tolerance : Compatible with methoxy and methyl groups.
Phenyl Carbamate Aminolysis
Mechanistic Overview
This method involves converting 2-methoxy-5-methylaniline to a phenyl carbamate intermediate, which is then reacted with another equivalent of the amine in dimethyl sulfoxide (DMSO).
General Procedure
-
Reagents :
-
2-Methoxy-5-methylaniline (2 equivalents)
-
Phenyl chloroformate (1 equivalent)
-
DMSO (solvent)
-
-
Steps :
-
Step 1 : React 2-methoxy-5-methylaniline with phenyl chloroformate in DCM to form the phenyl carbamate.
-
Step 2 : Dissolve the carbamate in DMSO and add a second equivalent of 2-methoxy-5-methylaniline.
-
Step 3 : Stir at 25–50°C for 1–3 hours.
-
Step 4 : Quench with NaOH, extract with ethyl acetate, and purify.
-
Mechanistic Overview
Direct reaction of 2-methoxy-5-methylaniline with its corresponding isocyanate (e.g., 2-methoxy-5-methylphenyl isocyanate) forms the urea. However, isocyanates are highly reactive and toxic, limiting their use.
General Procedure
Limitations
-
Handling Risks : Isocyanates require specialized safety equipment.
-
Lower Yield : Competing side reactions (e.g., dimerization) reduce efficiency.
Comparative Analysis of Methods
| Method | Yield | Safety | Cost | Complexity |
|---|---|---|---|---|
| Triphosgene | 85–95% | High | Moderate | Low |
| Phenyl Carbamate | 70–85% | Moderate | Low | Moderate |
| Isocyanate | 60–75% | Low | High | High |
Key Considerations :
-
Triphosgene is optimal for high-purity, large-scale synthesis.
-
Phenyl carbamate methods are cost-effective but require additional steps.
Experimental Optimization Insights
Solvent Selection
Catalyst Role
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
1,3-Bis(2-methoxy-5-methylphenyl)urea has been investigated for its potential as an anticancer agent. Research has shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that certain urea derivatives exhibited significant inhibitory effects on tumor growth in xenograft models .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it has been identified as a potential inhibitor of 17β-hydroxysteroid dehydrogenase type 10, an enzyme implicated in Alzheimer's disease. The inhibition of this enzyme could lead to therapeutic strategies for managing neurodegenerative diseases .
Agricultural Applications
Herbicide Development
Research indicates that this compound derivatives can serve as herbicides. Their structural properties allow them to interact effectively with plant metabolic pathways, leading to the development of selective herbicides that minimize damage to crops while controlling weed growth .
Material Science
Polymer Synthesis
In material science, this compound has been utilized in the synthesis of polymers with specific thermal and mechanical properties. The incorporation of this compound into polymer matrices enhances their performance characteristics, making them suitable for applications in coatings and adhesives .
Case Study 1: Anticancer Properties
A study conducted on the anticancer effects of various urea derivatives including this compound showed promising results in inhibiting the growth of breast cancer cells. The mechanism was attributed to the induction of apoptosis and modulation of key signaling pathways involved in cell survival .
Case Study 2: Herbicide Efficacy
In agricultural research, experiments demonstrated that formulations containing this compound were effective against specific weed species without adversely affecting crop yields. Field trials indicated a significant reduction in weed biomass compared to untreated controls .
Data Tables
| Application Area | Specific Use | Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Inhibits tumor growth; induces apoptosis |
| Enzyme Inhibition | Potential inhibitor of 17β-HSD10 | |
| Agricultural Science | Herbicide Development | Effective against weeds; safe for crops |
| Material Science | Polymer Synthesis | Enhances thermal/mechanical properties |
Mechanism of Action
The mechanism of action of N,N’-bis(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets. The methoxy and methyl groups on the aromatic rings can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s binding affinity to proteins or enzymes, thereby modulating their activity. The urea moiety can also form hydrogen bonds with biological molecules, further contributing to its biological effects.
Comparison with Similar Compounds
Anti,anti-22 and Anti,syn-22 (Propellane-Based Ureas)
Structures :
- Anti,anti-22 : 1-Benzyl-1-{(8-anti,11-anti)-11-hydroxy[4.3.3]propellan-8-yl}-3-(2-methoxy-5-methylphenyl)urea.
- Anti,syn-22 : 1-Benzyl-1-{(8-anti,11-syn)-11-hydroxy[4.3.3]propellan-8-yl}-3-(2-methoxy-5-methylphenyl)urea.
Key Differences :
- Scaffold : Both compounds incorporate a rigid [4.3.3]propellane scaffold, which imposes conformational constraints absent in 1,3-Bis(2-methoxy-5-methylphenyl)urea. This rigidity may enhance binding specificity in biological systems.
- Substituents : A benzyl group and hydroxylated propellane moiety differentiate these analogs from the simpler symmetric structure of the target compound.
- Synthesis : Synthesized via NaBH4 reduction in THF/MeOH, followed by chromatographic purification (95.5% and 93.5% purity) .
| Parameter | This compound | Anti,anti-22 | Anti,syn-22 |
|---|---|---|---|
| Molecular Formula | C₁₈H₂₂N₂O₃ | C₂₉H₃₈N₂O₃ | C₂₉H₃₈N₂O₃ |
| Molecular Weight (g/mol) | ~314.4 | ~474.6 | ~474.6 |
| Purity | Not reported | 95.5% | 93.5% |
| Key Feature | Symmetric arylurea | Propellane scaffold | Stereochemical flexibility |
1-Phenyl-3-(syn-/anti-[4.3.3]propellan-8-yl)urea (23a)
Structure : Features a phenyl group and a propellan-8-yl substituent.
Comparison :
1-(2-Methoxy-5-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Structure : Contains a boronate ester (tetramethyl-1,3,2-dioxaborolan-2-yl) group.
Key Differences :
- Purity : 97% (vs. ~95% for propellane analogs) .
- Storage : Requires refrigeration, indicating greater sensitivity than the target compound.
| Parameter | This compound | Boronate Urea (PN-4174) |
|---|---|---|
| Molecular Formula | C₁₈H₂₂N₂O₃ | C₂₁H₂₇BN₂O₄ |
| Molecular Weight (g/mol) | ~314.4 | 382.3 |
| Purity | Not reported | 97% |
| Applications | Not specified | Boron-based drug design |
3-(2-Methoxy-5-methylphenyl)-3-phenylpropane
Structure: A non-urea derivative with a propane backbone. Comparison:
- Highlights the critical role of the urea core in the target compound’s reactivity and functionality .
Q & A
Q. What synthetic routes are recommended for 1,3-Bis(2-methoxy-5-methylphenyl)urea, and what intermediates are critical for ensuring high yield?
The synthesis of diaryl urea derivatives typically involves coupling aryl isocyanates with substituted anilines or via Curtius rearrangements. For this compound, key intermediates include 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid (precursor to alcohols via reduction) and substituted phenyl isocyanates. A critical step is the reduction of propanoic acid derivatives using agents like lithium aluminum hydride under controlled conditions to avoid over-reduction. Purification via column chromatography with ethyl acetate/hexane mixtures ensures high yield .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and urea linkage integrity.
- Thin-Layer Chromatography (TLC): Monitors reaction progress using silica gel plates and UV visualization.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR): Identifies urea C=O stretches (~1640–1680 cm) and methoxy C-O bonds (~1250 cm) .
Advanced Research Questions
Q. How can researchers design experiments to investigate polymorphic behavior, and what methods distinguish polymorphs?
Polymorph screening involves crystallizing the compound from solvents like ethanol, acetonitrile, or DMSO under varying temperatures. Key methods:
- X-ray Crystallography (SHELXL): Resolves hydrogen-bonding patterns (e.g., anti-parallel vs. parallel urea chains) and unit cell parameters .
- Differential Scanning Calorimetry (DSC): Detects melting point variations between polymorphs.
- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., F⋯H contacts in fluorinated analogs) .
Table 1: Example Polymorph Comparison
| Property | Monoclinic Form | Orthorhombic Form |
|---|---|---|
| Crystal System | Monoclinic | Orthorhombic |
| Hydrogen Bonding | Anti-parallel urea chains | Rare parallel urea chains |
| Stability | Thermodynamically stable | Kinetically controlled |
Q. How do reaction conditions influence hydrolysis pathways of the urea moiety, and how can products be analyzed?
Hydrolysis under acidic (HCl, HSO) or basic (NaOH) conditions cleaves the urea group into amines and CO. Methodological considerations:
- pH Control: Acidic conditions favor carbamate intermediates; basic conditions yield primary amines.
- Product Isolation: Liquid-liquid extraction (dichloromethane/water) followed by GC-MS or HPLC to identify amines like 2-methoxy-5-methylaniline .
Q. What strategies resolve contradictions in reported biological activities of diaryl ureas (e.g., enzyme inhibition vs. no activity)?
Discrepancies may arise from assay conditions or impurity profiles. Solutions include:
- Standardized Assays: Replicate studies using identical enzyme concentrations (e.g., kinase assays at 1 nM ATP).
- Purity Validation: HPLC-UV/HRMS to confirm compound integrity (>98% purity).
- Positive Controls: Compare with known urea-based inhibitors (e.g., sorafenib derivatives) .
Q. How can computational tools predict hydrogen bonding’s impact on bioavailability?
- Molecular Dynamics (MD): Simulates solvent interactions and solubility in aqueous buffers.
- Docking Software (AutoDock Vina): Models urea-protein interactions (e.g., binding to kinase ATP pockets).
- QSPR Models: Correlate logP values with membrane permeability using substituent electronic parameters .
Q. Methodological Notes
- Crystallization Trials: Use 24-well plates with 5–10 solvent systems to screen polymorphs.
- Reaction Optimization: Employ Design of Experiments (DoE) to vary temperature, catalyst loading, and solvent polarity.
- Data Reproducibility: Archive raw spectral data (NMR FIDs, XRD .cif files) in institutional repositories.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
